N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine
Description
N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine is a complex organic compound that features a benzimidazole core linked to a pyrazole moiety
Properties
IUPAC Name |
N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-23-11-14(18(22-23)13-5-3-2-4-6-13)10-19-15-7-8-16-17(9-15)21-12-20-16/h7-9,11-13,19H,2-6,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYONKOCNKMTGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)CNC3=CC4=C(C=C3)N=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation of a substituted benzimidazole with a pyrazole derivative. The reaction conditions often include the use of strong bases or acids to facilitate the formation of the desired product. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-methylpyrimidin-4-amine
- N-(3-cyclohexyl-1-methylpyrazol-4-yl)-2-methyl-3-phenylpyrrolidine-1-carboxamide
Uniqueness
N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-3H-benzimidazol-5-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a pyrazole moiety makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
